6-(Aminomethyl)pyrazin-2-aminedihydrochloride
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Overview
Description
6-(Aminomethyl)pyrazin-2-aminedihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyrazin-2-aminedihydrochloride typically involves the reaction of pyrazine derivatives with aminomethyl groups under controlled conditions. One common method involves the hydrogenation of 2-cyanopyrazine to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyrazin-2-aminedihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyrazine derivatives.
Reduction: Reduction reactions can yield different aminomethyl-substituted pyrazines.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce different aminomethyl-substituted pyrazines.
Scientific Research Applications
6-(Aminomethyl)pyrazin-2-aminedihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyrazin-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride: This compound shares a similar aminomethyl group and pyrazine ring structure.
2-Picolylamine: Another compound with an aminomethyl group, but with a pyridine ring instead of a pyrazine ring.
Uniqueness
6-(Aminomethyl)pyrazin-2-aminedihydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H10Cl2N4 |
---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
6-(aminomethyl)pyrazin-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-3-5(7)9-4;;/h2-3H,1,6H2,(H2,7,9);2*1H |
InChI Key |
GWIFGUJVIWYVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)N)CN.Cl.Cl |
Origin of Product |
United States |
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